2,7-Dimethylnaphthalene

Description

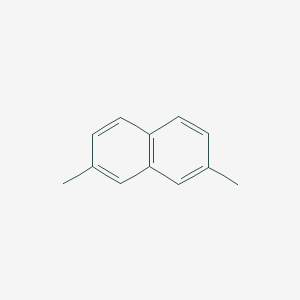

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,7-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQYSMQNJLZKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060386 | |

| Record name | 2,7-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-16-1 | |

| Record name | 2,7-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON63XH5BQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2,7 Dimethylnaphthalene

Precursor-Based Synthesis Routes

A highly specific and efficient method for synthesizing 2,7-dimethylnaphthalene begins with 2,7-dihydroxynaphthalene (B41206). orgsyn.org This two-step process avoids the formation of isomeric mixtures that are often difficult to separate. orgsyn.org

The first step involves the formation of an O-carbamate. 2,7-Dihydroxynaphthalene is reacted with N,N-diethylcarbamoyl chloride in pyridine. orgsyn.org The mixture is heated to approximately 100°C for two days to form 2,7-bis(N,N-diethylcarbamoyloxy)naphthalene. orgsyn.org This intermediate is a stable solid that can be produced in high yield (over 95%) and purified through recrystallization. orgsyn.org

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| O-Carbamate Formation | 2,7-Dihydroxynaphthalene, N,N-Diethylcarbamoyl chloride | - | Pyridine | 100°C | ~97% | orgsyn.org |

| Nickel-Catalyzed Coupling | 2,7-Bis(N,N-diethylcarbamoyloxy)naphthalene, Methylmagnesium bromide | NiCl₂(dppp) | Diethyl ether | 30°C | 89% (overall) | orgsyn.org |

A versatile industrial process for producing specific dimethylnaphthalene isomers, including this compound, involves a multi-step synthesis starting from an alkenylbenzene. researchgate.net This route consists of cyclization, dehydrogenation, and isomerization stages. researchgate.net

The synthesis begins with the cyclization of an alkenylbenzene, specifically 5-(p-tolyl)-pent-2-ene. researchgate.net This precursor is passed in vapor form over a solid acidic catalyst at temperatures ranging from 200°C to 450°C. researchgate.net This reaction converts 5-(p-tolyl)-pent-2-ene into 1,7-dimethyltetralin. researchgate.net

The 1,7-dimethyltetralin produced in the previous step is then dehydrogenated. researchgate.net The vapors are passed through a hydrogen atmosphere at 300°C to 500°C in the presence of a solid dehydrogenation catalyst. researchgate.net A preferred catalyst for this conversion is platinum on a non-acidic alumina (B75360) support, which efficiently converts 1,7-dimethyltetralin into 1,7-dimethylnaphthalene (B47104). researchgate.net

The final step is the isomerization of the resulting 1,7-dimethylnaphthalene. researchgate.net Dimethylnaphthalene isomers can be interconverted within their specific triads in the presence of an acid catalyst. researchgate.net The 1,7-, 1,8-, and this compound isomers belong to one such triad (B1167595). researchgate.net The vapor from the dehydrogenation step is brought into contact with a solid acidic isomerization catalyst at temperatures between 275°C and 500°C. researchgate.net This process yields a mixture of dimethylnaphthalenes that includes the desired this compound, which can then be separated and recovered, often through crystallization. researchgate.net

| Step | Precursor | Product | Catalyst | Temperature | Reference |

|---|---|---|---|---|---|

| Cyclization | 5-(p-tolyl)-pent-2-ene | 1,7-Dimethyltetralin | Solid Acidic Catalyst | 200-450°C | researchgate.net |

| Dehydrogenation | 1,7-Dimethyltetralin | 1,7-Dimethylnaphthalene | Platinum on Non-Acidic Alumina | 300-500°C | researchgate.net |

| Isomerization | 1,7-Dimethylnaphthalene | This compound | Solid Acidic Isomerization Catalyst | 275-500°C | researchgate.net |

The synthesis of this compound is a key initial step in a complex, multi-step route to produce corannulene, a bowl-shaped polycyclic aromatic hydrocarbon. uni-konstanz.de In this pathway, this compound serves as a starting material, not as a product of hydrolysis of a fluoranthene (B47539) derivative. uni-konstanz.de The process involves the conversion of this compound into 1,6,7,10-tetramethylfluoranthene, which is then subjected to radical halogenation to yield 1,6,7,10-tetrakis(dibromomethyl)fluoranthene. The subsequent hydrolysis of this fluoranthene derivative with aqueous sodium hydroxide (B78521) does not yield this compound but instead leads to the formation of tetrabromocorannulene through a ring-closing reaction. Therefore, this pathway is a synthetic route from this compound to larger, more complex molecules, rather than a method for its own preparation. uni-konstanz.de

Multi-step Synthesis via Alkenylbenzene Formation, Cyclization to Dimethyltetralins, Dehydrogenation, and Isomerization

Catalytic Approaches in this compound Synthesis

The synthesis of this compound is often achieved through catalytic pathways that offer precision and efficiency. These methods leverage transition metals and solid acids to direct the formation of the desired isomer from various precursors.

Nickel(II) Catalysis in Aryl O-Carbamate Coupling

A prominent and regiospecific method for synthesizing this compound involves the nickel-catalyzed cross-coupling of an aryl O-carbamate with a Grignard reagent. orgsyn.orgorgsyn.org This approach is advantageous due to the use of relatively inexpensive nickel catalysts and readily available reagents. orgsyn.org The process typically begins with the conversion of 2,7-dihydroxynaphthalene into 2,7-bis(N,N-diethylcarbamoyloxy)naphthalene. orgsyn.orgorgsyn.org This intermediate is then subjected to a coupling reaction with methylmagnesium bromide in the presence of a nickel(II) catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)₂). orgsyn.org

This synthetic route is noted for being highly regiospecific to the 2 and 7 positions of the naphthalene (B1677914) core, which circumvents the common issue of having to separate a mixture of isomers. orgsyn.orgorgsyn.org The use of aryl O-carbamates is a cost-effective alternative to aryl triflates, which are often employed in palladium-catalyzed couplings. orgsyn.orgnih.gov

Reaction Scheme Overview

| Step | Starting Material | Reagent(s) | Intermediate/Product | Catalyst | Yield |

|---|---|---|---|---|---|

| 1 | 2,7-Dihydroxynaphthalene | N,N-diethylcarbamoyl chloride, Pyridine | 2,7-Bis(N,N-diethylcarbamoyloxy)naphthalene | - | 99% (crude) |

This table is based on the procedure detailed in Organic Syntheses. orgsyn.org

Solid Acidic Catalysis in Isomerization Processes

Solid acid catalysts, particularly zeolites, play a crucial role in the isomerization of dimethylnaphthalene (DMN) mixtures. scirp.orgresearchgate.net While much of the research in this area targets the production of the commercially valuable 2,6-DMN, the behavior and conversion of 2,7-DMN are integral to these processes. nacatsoc.orgd-nb.info The 10 isomers of DMN can be categorized into triads based on the migration chemistry of the methyl groups on the naphthalene ring; the 2,7-DMN isomer belongs to a triad that also includes 1,7- and 1,8-DMN. nacatsoc.orggoogle.com

The catalytic activity and selectivity of zeolites depend heavily on their pore structure and acidity. scirp.orgresearchgate.net Shape-selectivity allows certain isomers to form or diffuse preferentially within the zeolite's channels. scirp.orgoaepublish.com For example, in the conversion of 2,7-DMN, HZSM-5 zeolites have shown high isomerization activity, with selectivity towards 2,6-DMN being influenced by the zeolite's crystallite size. researchgate.net Smaller crystallites, possessing a larger external surface area, can enhance the reaction rate inside the pore channels. researchgate.net Conversely, some zeolites like SAPO-11 exhibit a pore structure that fits better with 2,6-DMN, thus showing shape-selectivity for it over 2,7-DMN during methylation reactions. scirp.org

Hydroisomerization over a bifunctional catalyst containing both a metal (like Pd or Pt) and an acidic component (like a zeolite) is another strategy. nacatsoc.org This process can convert DMNs from the 2,7-triad into the 2,6-triad, which can then be isomerized to the desired 2,6-DMN. nacatsoc.org

Selected Zeolites in DMN Isomerization

| Zeolite Catalyst | Application Focus | Observation Related to 2,7-DMN |

|---|---|---|

| HZSM-5 | Isomerization of 2,7-DMN | High isomerization activity to 2,6-DMN; selectivity depends on crystal size. researchgate.net |

| SAPO-11 | Methylation of naphthalene | Exhibits shape-selectivity that favors 2,6-DMN over 2,7-DMN. scirp.org |

| H-beta zeolite | Isomerization of 1,5-DMN | Found to be the best catalyst for isomerization to 2,6-DMN, a process competing with 2,7-DMN formation. researchgate.net |

Palladium-Catalyzed Reactions and β-Hydride Eliminations

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been applied to the construction of naphthalene ring systems. frontiersin.orgacs.org These reactions often proceed through a mechanism involving oxidative addition, insertion, and β-hydride elimination steps. frontiersin.orgsnnu.edu.cn For instance, a palladium catalyst can facilitate the annulation of an aryl iodide with a diene to form a dihydronaphthalene intermediate, which then undergoes β-hydride elimination to yield the aromatic naphthalene core. frontiersin.org

However, when considering alkyl-coupling reactions, palladium catalysis can sometimes be problematic due to competing β-hydride elimination pathways, which can lead to undesired olefin byproducts instead of the target alkyl-substituted aromatic. orgsyn.orgorgsyn.org This is a reason why nickel catalysis is sometimes preferred for specific transformations like the synthesis of this compound from its carbamate (B1207046) precursor. orgsyn.orgorgsyn.org

In other contexts, such as the Heck reaction, β-hydride elimination is a desired and key step. A regioselective synthesis of 2,6-dimethyltetralin, a precursor to 2,6-DMN, utilizes a palladium-catalyzed Heck reaction between 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol. acs.orgacs.org The mechanism involves the formation of various olefinic isomers through the β-hydride elimination of different hydrogen atoms from the initial palladium adduct. acs.org While not a direct synthesis of 2,7-DMN, this illustrates the fundamental role of palladium catalysis and β-hydride elimination in assembling related molecular scaffolds. acs.orgacs.org

Regiospecificity and Isomer Control in Synthetic Pathways

Controlling the substitution pattern on the naphthalene ring is a significant challenge in synthesis. The production of a single, pure DMN isomer like this compound requires precise control over the reaction's regiochemistry.

One of the most effective strategies is to employ a synthetic route that is inherently regiospecific. The nickel-catalyzed coupling of 2,7-bis(N,N-diethylcarbamoyloxy)naphthalene with a Grignard reagent is a prime example of this approach. orgsyn.org The methodology is explicitly described as being "regiospecific at positions 2 and 7 on the naphthalene system," thereby avoiding the formation of other isomers and the subsequent need for complex separation procedures. orgsyn.orgorgsyn.org

In contrast, methods involving alkylation or isomerization of naphthalene or methylnaphthalene over solid acid catalysts often yield a mixture of DMN isomers. nacatsoc.orgd-nb.info In these cases, isomer control relies on the principle of shape-selectivity, where the specific pore dimensions and acidic properties of a catalyst like a zeolite favor the formation or transition of one isomer over others. researchgate.netd-nb.info For instance, the ratio of 2,6-DMN to 2,7-DMN produced can be tuned by modifying the zeolite catalyst, such as by altering its crystal size or acid site distribution. researchgate.netsyxbsyjg.com However, achieving 100% selectivity for a single isomer through this method is exceptionally difficult.

Another approach involves multi-step syntheses where the regiochemistry is locked in during an early step. The palladium-catalyzed Heck reaction to form a precursor to 2,6-DMT is designed to be highly regioselective, ensuring that the final cyclization step produces only the desired tetralin isomer, which can then be dehydrogenated. acs.orgacs.org Similar strategies could theoretically be devised for the 2,7-isomer by selecting appropriately substituted starting materials.

Purification Techniques in this compound Synthesis

The purification of this compound is highly dependent on the synthetic method used. If a regiospecific synthesis is employed, purification can be straightforward. For the nickel-catalyzed route that yields 2,7-DMN specifically, the crude product can be effectively purified by simple recrystallization from boiling 95% ethanol (B145695) to obtain colorless crystals with high purity. orgsyn.orgorgsyn.org

However, when 2,7-DMN is part of an isomeric mixture, as is common in products from catalytic reforming or isomerization processes, purification becomes a significant challenge. acs.org The physical properties of DMN isomers, particularly the 2,6- and 2,7-isomers, are very similar, making separation by conventional methods like distillation or simple crystallization difficult. acs.orgacs.org This has led to the development of more advanced separation techniques.

Advanced Purification Methods for DMN Isomers

| Technique | Description | Solvents/Adsorbents | Target Separation |

|---|---|---|---|

| Extractive Crystallization | Involves dissolving the isomer mixture in a solvent and cooling to selectively crystallize one isomer. researchgate.net | Ethyl acetate, ethanol, hexane. researchgate.net | Separation of 2,6-DMN from 2,7-DMN. researchgate.net |

| Adsorption | Uses porous materials, like zeolites, that selectively adsorb one isomer over others based on molecular shape and size. acs.orgresearchgate.net | L-type zeolites google.com, Sodium type Y molecular sieves. acs.org | Selective adsorption of 1,7-DMN from 2,7-DMN google.com or 2,7-DMN from 2,6-DMN. acs.org |

| High-Pressure Crystallization | A slurry of the isomer mixture is adiabatically pressurized, causing the desired isomer to crystallize and solidify, allowing the liquid phase (impurities) to be removed. epo.org | None (pressure-based method). | Purification of 2,7-DMN from other DMN isomers to >98% purity. epo.org |

These methods highlight the industrial and laboratory efforts required to isolate pure this compound from the complex mixtures in which it is often found. acs.orgresearchgate.netepo.org

Reaction Mechanisms and Chemical Transformations of 2,7 Dimethylnaphthalene

Atmospheric Oxidation Mechanisms

The atmospheric oxidation of 2,7-Dimethylnaphthalene (2,7-DMN) is a complex process that begins with an attack by the hydroxyl radical (OH), a key oxidant in the troposphere. acs.orgnih.govacs.orgresearchgate.net This initiation step leads to the formation of various intermediates that undergo further chemical transformations.

The primary pathway for the atmospheric degradation of 2,7-DMN is initiated by the addition of a hydroxyl radical to the aromatic ring system. acs.orgnih.gov This electrophilic addition is a characteristic reaction for aromatic compounds in the atmosphere.

Theoretical studies, employing quantum chemistry calculations, have shown that the addition of the OH radical to 2,7-DMN predominantly occurs at the C1 position of the naphthalene (B1677914) ring. acs.orgnih.govacs.orgresearchgate.net This specific regioselectivity leads to the formation of a stabilized radical adduct, designated as R1. The C1 position is favored due to the electronic properties of the dimethyl-substituted naphthalene system.

Following its formation, the R1 radical adduct rapidly reacts with atmospheric molecular oxygen (O₂). acs.orgnih.gov These subsequent reactions determine the ultimate fate of the 2,7-DMN molecule and lead to the formation of various oxygenated products. Two significant competing pathways have been identified for the reaction of the R1 adduct with O₂. acs.orgnih.govacs.orgresearchgate.net

One pathway involves the direct abstraction of a hydrogen atom from the hydroxyl group of the R1 adduct by an O₂ molecule. acs.orgnih.govresearchgate.net This reaction directly yields the phenolic product 2,7-Dimethylnaphthalen-1-ol (2,7-DMN-1-ol) and a hydroperoxyl radical (HO₂). This pathway, however, is considered to be relatively slow. acs.orgnih.govacs.orgresearchgate.net

A second, competing pathway is the addition of an O₂ molecule to the R1 radical adduct. acs.orgnih.govresearchgate.net The addition occurs at the C2 position, which is adjacent to the carbon where the OH group was added. This reaction results in the formation of a peroxy radical, specifically the this compound-1-hydroxy-2-peroxy radical, referred to as the R1-2OO radical. acs.orgnih.gov Similar to the hydrogen abstraction pathway, the O₂ addition is also a slow process, with theoretical rate constants in the range of 10⁻¹⁸ to 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. acs.orgnih.govacs.org

| Reactant | Reaction Pathway | Product(s) | Theoretical Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|

| Radical Adduct R1 + O₂ | Direct Hydrogen Abstraction | 2,7-DMN-1-ol + HO₂ | 10⁻¹⁸ – 10⁻¹⁷ |

| Radical Adduct R1 + O₂ | O₂ Addition | R1-2OO Radicals | 10⁻¹⁸ – 10⁻¹⁷ |

Radical Pathways of R1-2OO-s

Following the formation of the initial OH adduct (R1), molecular oxygen (O₂) adds to the C2 position to form peroxy radicals, R1-2OO. nih.govacs.org The syn-conformer of this peroxy radical, R1-2OO-s, is considered the most significant in the subsequent oxidation of 27DMN, while the role of the anti-conformer (R1-2OO-a) is negligible. nih.govacs.org The R1-2OO-s radical has three primary, competing reaction pathways that dictate the subsequent chemical transformations. nih.govacs.org These pathways are ring closure, intramolecular hydrogen shift, and reactions with atmospheric species like nitric oxide (NO) and the hydroperoxy radical (HO₂). nih.govacs.orgmit.edu

A second critical pathway for the R1-2OO-s radical is an intramolecular hydrogen shift. nih.govacs.org In this process, a hydrogen atom from the hydroxyl group is transferred to the peroxy group. acs.org This rearrangement is a key step that leads to the formation of dicarbonyl products. nih.govacs.org Specifically, this pathway is responsible for the rapid formation of a dicarbonyl compound with the molecular formula C₁₂H₁₂O₂. nih.govacs.org The prominence of this intramolecular hydrogen shift is a direct consequence of the reversible nature of the ring closure to R1-29OO-s. acs.orgacs.org The major ring-opened dicarbonyl products are those with a molecular weight 32 mass units higher than the parent compound. nih.gov

The third major fate of the R1-2OO-s peroxy radical involves bimolecular reactions with other atmospheric radicals, primarily nitric oxide (NO) and the hydroperoxy radical (HO₂). nih.govacs.orgmit.edu In environments with significant concentrations of NO, the reaction of R1-2OO-s with NO can become a dominant pathway. mit.edu These reactions can lead to the formation of alkoxy radicals or organic nitrates. mit.educopernicus.org Similarly, the reaction with HO₂ typically forms organic hydroperoxides (ROOH). mit.edu The competition between these bimolecular reactions and the unimolecular isomerization pathways (ring closure and hydrogen shift) is highly dependent on the atmospheric concentrations of NO and HO₂. mit.eduresearchgate.net

Differences in Oxidation Mechanism Compared to Monocyclic Aromatic Benzenes

The atmospheric oxidation mechanism of this compound exhibits significant differences when compared to that of monocyclic aromatic benzenes like benzene (B151609) and toluene. acs.orgacs.org A key distinction lies in the thermodynamics of the ring closure of the initial peroxy radical. For benzene and toluene, the analogous ring closure to form bicyclic radical intermediates is an exothermic and irreversible reaction. acs.orgacs.org In stark contrast, the ring closure of the R1-2OO-s radical in 27DMN oxidation to the tricyclic intermediate R1-29OO-s is endothermic and reversible. acs.orgacs.org

This fundamental thermodynamic difference leads to a divergence in the dominant reaction pathways. acs.org For monocyclic aromatics, the irreversible formation of the bicyclic radical intermediate is a major channel. researchgate.net However, for 27DMN, the reversibility of the tricyclic intermediate formation limits its role and allows other pathways, such as the intramolecular hydrogen shift that forms dicarbonyls, to become prominent. acs.orgresearchgate.net

| Feature | This compound | Monocyclic Aromatic Benzenes (e.g., Benzene, Toluene) |

|---|---|---|

| Initial Radical Intermediate | R1-2OO-s (from OH addition and subsequent O₂ addition) | Analogous peroxy radicals |

| Ring Closure Reaction | Endothermic and reversible formation of a tricyclic intermediate (R1-29OO-s) acs.orgacs.org | Exothermic and irreversible formation of bicyclic radical intermediates acs.orgacs.org |

| Dominant Subsequent Pathway | Intramolecular hydrogen shift leading to dicarbonyl products nih.govacs.org | Pathways following from the stable bicyclic radical intermediate researchgate.net |

Formation of Epoxide Radicals (R1-23O)

The formation of epoxide radicals is another important aspect of the this compound oxidation mechanism. nih.govacs.org Theoretical studies suggest that the oxy radical (R1-2O), which can be formed from the peroxy radical, does not undergo the commonly assumed C1-C2 bond cleavage to form dicarbonyls. nih.govacs.org Instead, the R1-2O radical is predicted to undergo a ring closure to form an epoxide radical, designated as R1-23O. nih.govacs.org This pathway represents an alternative route to the formation of oxygenated products containing an epoxide functional group. nih.gov

Derivatization Reactions

Beyond atmospheric oxidation, this compound can undergo various chemical reactions for the synthesis of other compounds. One documented derivatization is its use in the preparation of 2,7-bis(bromomethyl)naphthalene (B1600061). This reaction is achieved through bromination using N-bromosuccinimide. sigmaaldrich.com Additionally, this compound has been a target molecule in multi-step synthetic processes, for instance, through the isomerization of other dimethylnaphthalene isomers. google.com

Wohl-Ziegler Dibromination with N-Bromosuccinimide (NBS) to 2,7-Bis(bromomethyl)naphthalene

The Wohl-Ziegler reaction is a well-established method for the selective bromination of allylic and benzylic positions in hydrocarbons. wikipedia.orgresearchgate.netthermofisher.com This free-radical substitution reaction utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as UV light or chemical initiators like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). wikipedia.orgorganic-chemistry.orgfiveable.me The reaction is typically conducted in a non-polar solvent, classically carbon tetrachloride (CCl₄), which is favored because NBS is poorly soluble in it, helping to maintain the low concentration of bromine required for the radical pathway to dominate over ionic side reactions. wikipedia.orgorganic-chemistry.org

In the case of this compound, the two methyl groups are at benzylic positions, making them susceptible to radical bromination via the Wohl-Ziegler mechanism. The reaction proceeds by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from one of the methyl groups on the naphthalene core. This generates a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule, generated in situ from NBS, to form the bromomethyl group and a bromine radical, which continues the chain reaction. organic-chemistry.orgfiveable.me

The use of a stoichiometric amount of NBS allows for the controlled dibromination of both methyl groups, yielding 2,7-bis(bromomethyl)naphthalene. mdpi.com This dihalogenated derivative is a key synthetic intermediate. For instance, the reaction of this compound with 2.2 molar equivalents of NBS under visible light irradiation in benzene has been shown to produce 2,7-bis(bromomethyl)naphthalene almost quantitatively. oup.com The completion of the reaction is often indicated by the physical transformation of the denser NBS into the less dense succinimide, which floats on top of the CCl₄ solvent. wikipedia.orgprepchem.com

| Reactant | Reagents | Product | Reaction Type | Key Features |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, UV light) | 2,7-Bis(bromomethyl)naphthalene | Wohl-Ziegler Bromination | Free-radical mechanism; Selective for benzylic positions; Low Br₂ concentration is crucial. organic-chemistry.orgscribd.com |

Friedel-Crafts Diacylation Reactions

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce acyl groups onto an aromatic ring. The reaction of this compound can lead to diacylated products, with the position of substitution influenced by the nature of the acylating agent and reaction conditions.

The Friedel-Crafts diacetylation of this compound results in a mixture of isomeric products. rsc.orgrsc.org When this compound is treated with an acetylating agent (such as acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (like aluminum chloride), substitution occurs at the activated alpha-positions of the naphthalene ring. The primary products formed are 1,3-diacetyl-2,7-dimethylnaphthalene and 1,5-diacetyl-2,7-dimethylnaphthalene. rsc.orgrsc.org Research indicates that the 1,5-diacetyl derivative is typically the predominant isomer in this reaction mixture. rsc.orgrsc.org The orientation of the incoming electrophiles is governed by the directing effects of the two methyl groups and the steric hindrance at different positions on the naphthalene nucleus.

Similarly, the Friedel-Crafts benzoylation of this compound yields a mixture of disubstituted ketones. rsc.orgrsc.org The reaction with benzoyl chloride and a Lewis acid catalyst leads to the formation of 1,5-dibenzoyl-2,7-dimethylnaphthalene and 1,8-dibenzoyl-2,7-dimethylnaphthalene. rsc.orgrsc.org In contrast to the diacetylation, the major product in the dibenzoylation reaction is the 1,8-dibenzoyl isomer. rsc.orgrsc.org The structural assignment of these isomers has been confirmed using techniques such as ¹H NMR spectroscopy on deuterium-labeled derivatives. rsc.org

| Reaction | Reagents | Products | Predominant Isomer | Reference |

| Diacetylation | Acetyl Chloride/AlCl₃ | 1,3- and 1,5-Diacetyl-2,7-dimethylnaphthalene | 1,5-Diacetyl-2,7-dimethylnaphthalene | rsc.orgrsc.org |

| Dibenzoylation | Benzoyl Chloride/AlCl₃ | 1,5- and 1,8-Dibenzoyl-2,7-dimethylnaphthalene | 1,8-Dibenzoyl-2,7-dimethylnaphthalene | rsc.orgrsc.org |

Potential for Nucleophilic Substitution Reactions on Derivatized Forms

The derivatized form of this compound, specifically 2,7-bis(bromomethyl)naphthalene, is an excellent substrate for nucleophilic substitution reactions. The bromine atoms in the benzylic positions are good leaving groups, facilitating the attack by a wide range of nucleophiles. mdpi.com This reactivity allows for the introduction of various functional groups onto the naphthalene scaffold.

A clear example of this is the synthesis of 2,7-bis(fluoromethyl)naphthalene. mdpi.com In this procedure, 2,7-bis(bromomethyl)naphthalene is treated with a source of nucleophilic fluoride (B91410), such as cesium fluoride, in a polar aprotic solvent like acetonitrile. This halogen exchange reaction proceeds via a nucleophilic substitution mechanism, where the fluoride ions displace the bromide ions to yield the difluorinated product. mdpi.com This transformation highlights the utility of the brominated derivative as a versatile intermediate for further chemical modifications, opening pathways to other symmetrically substituted 2,7-derivatives.

Role as a Building Block in Complex Molecular Architectures

The rigid, planar structure of the naphthalene core, combined with the reactive handles provided by its two methyl groups (or their derivatized forms), makes this compound a valuable building block in the construction of larger, more complex molecules. mdpi.com

Supramolecular Chemistry Applications

In the field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecular subunits, 2,7-disubstituted naphthalenes are employed in the synthesis of macrocycles and other organized assemblies. nih.gov The derivative 2,7-bis(bromomethyl)naphthalene is particularly useful as a precursor for synthesizing cyclophanes. beilstein-journals.org Cyclophanes are macrocyclic compounds containing at least one aromatic ring and an aliphatic chain that forms a bridge between two positions of the aromatic ring. mdpi.com

The synthesis of these structures often involves coupling the dibrominated naphthalene derivative with other difunctional molecules, such as dithiols. nii.ac.jp For example, the reaction of 2,7-bis(bromomethyl)naphthalene with a suitable dithiol under high-dilution conditions can lead to the formation of a dithia organic-chemistry.orgorganic-chemistry.orgnaphthalenophane, a type of cyclophane. These macrocyclic structures are of significant interest due to their unique geometries, host-guest recognition capabilities, and applications in materials science. mdpi.comscitechdaily.com The defined 2,7-substitution pattern dictates the geometry of the resulting macrocycle, making this compound a strategic component for the rational design of complex supramolecular architectures.

Synthesis of Helicoidal Compounds (e.g., Carbohelicenes)

This compound serves as a valuable synthon in the construction of complex, non-planar aromatic structures, notably as a precursor to helicoidal compounds like carbohelicenes. The synthetic utility of this compound in this context lies in its transformation into 2,7-bis(bromomethyl)naphthalene, a key building block for creating the strained, helical architecture of these molecules. orgsyn.org

The primary chemical transformation involves the selective bromination of the methyl groups of this compound. This is typically achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination. orgsyn.org In this reaction, N-bromosuccinimide (NBS) is used as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and light or heat.

The mechanism proceeds as follows:

Initiation: The initiator decomposes to form free radicals.

Propagation: These radicals abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical then abstracts a benzylic hydrogen from one of the methyl groups of this compound, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the monobrominated product and a succinimidyl radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

To achieve dibromination, the reaction conditions are controlled, typically by using at least two equivalents of NBS. The resulting 2,7-bis(bromomethyl)naphthalene possesses two reactive benzylic bromide functional groups. researchgate.net These groups are suitably positioned on the naphthalene core to act as convergent spacers, enabling the construction of larger, strained cyclic, and helicoidal systems through subsequent coupling reactions. orgsyn.org For instance, these precursors can be used in cyclization reactions to form the ortho-fused aromatic rings characteristic of carbohelicenes. orgsyn.org

| Reagent | Role | Typical Conditions |

|---|---|---|

| This compound | Starting Material | - |

| N-Bromosuccinimide (NBS) | Brominating Agent | ≥ 2 equivalents for dibromination |

| Benzoyl Peroxide (BPO) or AIBN | Radical Initiator | Catalytic amount |

| Carbon Tetrachloride (CCl₄) | Solvent | Anhydrous |

| Light/Heat | Energy Source | To initiate radical formation |

Precursor for Polymers, Dyes, and Pharmaceuticals (e.g., Dimethyl 2,7-naphthalenedicarboxylate)

This compound is a significant intermediate in the chemical industry, primarily as a precursor for the synthesis of monomers used in high-performance polymers. Its oxidation leads to the formation of 2,7-naphthalenedicarboxylic acid (2,7-NDCA), which can then be esterified to produce dimethyl 2,7-naphthalenedicarboxylate (2,7-DMNDC).

Polymer Synthesis:

The most prominent application of this compound is its role as a starting material for polyesters and polyamides. The rigid and symmetric structure of the 2,7-disubstituted naphthalene unit, when incorporated into a polymer backbone, imparts superior properties compared to polymers derived from simpler aromatic dicarboxylic acids like terephthalic acid. These enhancements include increased thermal stability, better mechanical strength, and improved gas barrier properties.

The key chemical transformation is the liquid-phase oxidation of the two methyl groups on the this compound ring to carboxylic acid groups. This process is typically catalyzed by a system containing heavy metal salts, such as cobalt and manganese, with a bromine-containing compound acting as a promoter. acs.org The reaction is carried out in an acidic solvent, commonly acetic acid, using air or pure oxygen as the oxidant at elevated temperatures and pressures. acs.org

The resulting 2,7-naphthalenedicarboxylic acid is often converted to its dimethyl ester, dimethyl 2,7-naphthalenedicarboxylate, for purification and subsequent polymerization. This esterification is typically performed by reacting the diacid with methanol (B129727). The highly pure 2,7-DMNDC monomer is then used in polycondensation reactions with diols (e.g., ethylene (B1197577) glycol) to produce high-performance polyesters.

| Step | Reaction | Key Reagents/Catalysts | Product |

|---|---|---|---|

| 1. Oxidation | This compound → 2,7-Naphthalenedicarboxylic acid | O₂, Co/Mn salts, Bromine promoter, Acetic acid | 2,7-Naphthalenedicarboxylic acid (2,7-NDCA) |

| 2. Esterification | 2,7-Naphthalenedicarboxylic acid + Methanol → Dimethyl 2,7-naphthalenedicarboxylate | Methanol (CH₃OH), Acid catalyst (optional) | Dimethyl 2,7-naphthalenedicarboxylate (2,7-DMNDC) |

Dyes and Pharmaceuticals:

Beyond polymers, this compound serves as a starting material for various organic compounds, including dyes and pharmaceuticals. guidechem.com The naphthalene core is a common scaffold in many dye molecules and biologically active compounds. Chemical modifications of the methyl groups or the aromatic ring of this compound allow for the synthesis of a diverse range of derivatives. For instance, naphthalenic structures are investigated for their interaction with biological targets like cytochrome P450 enzymes, indicating their potential in medicinal chemistry. sigmaaldrich.com

Advanced Characterization and Spectroscopic Studies

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information on molecular geometry, crystal packing, and intermolecular interactions. Studies on derivatives of 2,7-dimethylnaphthalene have yielded detailed structural parameters.

The intercalation of potassium into the crystal lattice of this compound (2,7-DMN) results in a new, stable crystal structure, which has been characterized through a combination of X-ray diffraction (XRD) measurements and first-principles calculations. nih.govguidechem.com This process creates a material with altered physical and electronic properties. nih.gov The molar ratio between potassium and the organic molecule in this new intercalated structure is 1:2. guidechem.com

Theoretical calculations combined with XRD data have established the crystal parameters for potassium-intercalated 2,7-DMN. nih.gov The structure contains two potassium atoms and four 2,7-DMN molecules within each unit cell. nih.gov The specific positions of carbon (C), potassium (K), and hydrogen (H) atoms have been determined and are available in the supplementary materials of the published research. nih.gov

Table 1: Unit Cell Parameters of Potassium-Intercalated this compound

| Parameter | Value |

|---|---|

| a | 6.679 Å |

| b | 7.819 Å |

| c | 19.787 Å |

| α | 90° |

| β | 92.44° |

| γ | 90° |

Data sourced from Zhang et al. (2021). nih.gov

The potassium atoms are not randomly distributed within the crystal but are specifically inserted into the b-c plane of the organic molecules. nih.govguidechem.com In this arrangement, the distance between a potassium atom and the nearest neighboring carbon atom is approximately 2.51 Å. guidechem.com This distance suggests that the interaction between the potassium and the 2,7-DMN molecule is a mixture of ionic and covalent characteristics. guidechem.com

The insertion of potassium atoms into the 2,7-DMN host lattice induces significant changes in the crystal structure. guidechem.com This intercalation process often leads to an expansion of the lattice parameters in the plane of insertion. nih.govguidechem.com Experimental XRD patterns of the intercalated material show a distinct shift in diffraction peaks and the appearance of new peaks, confirming the formation of a new crystal structure with altered lattice parameters. guidechem.com

Information regarding the specific crystal structure and unit cell parameters for this compound-1-carbonitrile was not available in the searched resources.

The crystal structure of 1,8-dibenzoyl-2,7-dimethoxynaphthalene has been determined through single-crystal X-ray analysis. The molecule is located on a twofold rotation axis, with the two benzoyl groups positioned in an anti-orientation. guidechem.com The dihedral angle between the mean planes of the phenyl ring and the naphthalene (B1677914) ring system is 80.25 (6)°. guidechem.com The molecular packing in the crystal is stabilized primarily by van der Waals interactions. guidechem.com

Table 2: Crystal Data for 1,8-Dibenzoyl-2,7-dimethoxynaphthalene

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₂₀O₄ |

| Molecular Weight | 396.42 |

| Crystal System | Monoclinic |

| a | 13.9677 (4) Å |

| b | 10.2145 (3) Å |

| c | 14.6966 (4) Å |

| β | 109.711 (2)° |

| Volume | 1973.95 (10) ų |

Data sourced from Nakaema et al. (2008). guidechem.com

Crystal Structure of Potassium-Intercalated this compound

Raman Spectroscopy

Raman spectroscopy serves as a powerful tool for investigating the molecular structure and electronic properties of this compound (2,7-DMN). By analyzing the vibrational modes of the molecule, researchers can gain a comprehensive understanding of its behavior both in its pure form and when interacting with other elements.

Vibrational Mode Analysis of Pristine this compound

The Raman spectrum of pristine this compound is complex, featuring a total of 66 distinct vibrational modes. mdpi.comresearchgate.net These modes can be broadly categorized into several types of molecular vibrations: C-H stretching, C-C stretching, C-C bending, C-H bending, ring bending, and vibrations associated with the methyl groups. mdpi.comresearchgate.net

Specific vibrational modes have been identified at various wavenumbers, each corresponding to a particular type of atomic motion within the molecule. For instance, modes at 143 cm⁻¹ and 468 cm⁻¹ are attributed to the torsional bending of the naphthalene rings. mdpi.comresearchgate.net In-plane bending of the rings is observed at 421 cm⁻¹ and 444 cm⁻¹. mdpi.com The out-of-plane bending of C-H bonds is found at 773 cm⁻¹, while in-plane C-H bending modes are located at 1177 cm⁻¹ and 1384 cm⁻¹. mdpi.com Furthermore, C-C stretching vibrations are assigned to modes at 1464 cm⁻¹ and 1545 cm⁻¹, and a mode at 1572 cm⁻¹ corresponds to the out-of-plane bending of the CH₃ groups. mdpi.com

A detailed assignment of these vibrational frequencies, often supported by Density Functional Theory (DFT) calculations, allows for a complete understanding of the molecule's structural dynamics. ijarst.com

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 143 | Ring Torsional Bending |

| 421 | Ring In-Plane Bending |

| 444 | Ring In-Plane Bending |

| 468 | Ring Torsional Bending |

| 773 | C-H Out-of-Plane Bending |

| 1177 | C-H In-Plane Bending |

| 1384 | C-H In-Plane Bending |

| 1464 | C-C Stretching |

| 1545 | C-C Stretching |

| 1572 | CH₃ Out-of-Plane Bending |

Spectroscopic Changes upon Potassium Intercalation

Significant changes occur in the Raman spectrum of 2,7-DMN when potassium is introduced into its crystal structure, a process known as intercalation. mdpi.com Upon intercalation, some of the original vibrational modes disappear entirely, such as those at 143 cm⁻¹ and 444 cm⁻¹. proquest.com Conversely, other modes, like those at 1464 cm⁻¹ and 1572 cm⁻¹, remain unchanged. proquest.com

The most notable change is a "red-shift" in several prominent peaks to lower wavenumbers. proquest.com This phenomenon, explained by the phonon softening effect, is a clear indicator of charge transfer between the potassium atoms and the organic molecules. proquest.com This effect is also observed in other metal-intercalated polycyclic aromatic hydrocarbons. proquest.com The widths of the spectral modes also increase, which is attributed to enhanced electron-phonon interactions in the doped material. mdpi.com

| Pristine Mode (cm⁻¹) | Red-Shift (cm⁻¹) |

|---|---|

| 421 | 6 |

| 468 | 15 |

| 773 | 25 |

| 1177 | 11 |

| 1384 | 24 |

| 1545 | 20 |

Confirmation of Electron Migration (Potassium 4s to Carbon 2p orbital)

The observed red-shift in the Raman spectrum provides strong evidence for the migration of electrons from the potassium atoms to the 2,7-DMN molecules. mdpi.comproquest.com Specifically, this charge transfer involves the 4s electron of potassium being transferred to the 2p orbital of the carbon atoms in the naphthalene structure. mdpi.comproquest.com This electron transfer is the fundamental source of the local magnetic moments and metallic properties that arise in the intercalated material. mdpi.comproquest.com Theoretical calculations and X-ray diffraction data corroborate these findings, confirming that the intercalation process induces a significant change in the electronic structure of the host material. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and quantitative analysis of this compound. ¹H NMR, in particular, offers precise information about the chemical environment of hydrogen atoms within the molecule.

¹H NMR for Isomer Ratio Determination in Mixtures

In practical applications, this compound is often present in a mixture with its isomer, 2,6-Dimethylnaphthalene (B47086). ¹H NMR spectroscopy is a definitive method for determining the precise ratio of these isomers in a given sample. nih.gov By analyzing the aromatic region of the ¹H NMR spectrum, the distinct signals corresponding to each isomer can be identified and integrated. rsc.org For example, in one analysis of a eutectic mixture, the composition was determined to be 58% 2,6-dimethylnaphthalene and 42% this compound by this method. nih.gov The unique chemical shifts and coupling constants of the protons on each isomer allow for their unambiguous assignment and quantification. rsc.org

¹H NMR for Reaction Conversion Monitoring

¹H NMR spectroscopy is also a powerful tool for real-time monitoring of chemical reactions. univ-nantes.frasahilab.co.jp This technique allows chemists to track the progress of a reaction by observing the decrease in the intensity of NMR signals corresponding to the reactants and the simultaneous increase in the intensity of signals for the products. asahilab.co.jp For reactions involving this compound, this in-line monitoring can provide valuable kinetic data and help determine when a reaction has reached completion. univ-nantes.fr By integrating the characteristic peaks of 2,7-DMN and its reaction products over time, one can accurately calculate the reaction conversion rate without the need for sample extraction or quenching. asahilab.co.jp

VT-NMR for Solution Structural Dynamics

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful analytical technique used to investigate dynamic processes in solution. ox.ac.ukox.ac.uk By recording NMR spectra at different temperatures, researchers can gain insight into the kinetics and thermodynamics of molecular motions, conformational changes, and intermolecular interactions that occur on the NMR timescale. oxinst.com For a semi-rigid molecule like this compound, VT-NMR can be employed to study several dynamic phenomena.

Common applications of VT-NMR include resolving broad peaks that result from exchange processes, studying chemical or conformational exchanges, and monitoring reactions at various temperatures. ox.ac.uk While specific VT-NMR studies focusing solely on the solution dynamics of this compound are not extensively documented in readily available literature, the technique's principles can be applied to hypothesize potential areas of investigation. For instance, at low temperatures, the rotation of the two methyl groups could potentially be slowed to a degree that is observable on the NMR timescale, although this is generally a very fast process for methyl groups.

More complex dynamic behaviors, such as self-association or the formation of transient complexes in solution, could also be explored. Temperature changes can affect the equilibrium between monomeric and aggregated species, which would manifest as changes in chemical shifts, signal broadening, or the appearance of new signals in the NMR spectrum. rsc.org The study of such dynamic equilibria is crucial for understanding the compound's behavior in various solvent environments and its potential interactions with other molecules. nih.gov

Other Analytical Techniques for Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound. nih.gov This method is particularly critical because the synthesis of dimethylnaphthalenes often results in a mixture of isomers, which can be difficult to separate and may have similar physical properties. nih.gov

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. An inert carrier gas, such as helium, transports the sample through a long, thin capillary column. tdi-bi.com The column's stationary phase interacts differently with various components of the sample, causing them to separate based on their boiling points and chemical properties. For polycyclic aromatic hydrocarbons (PAHs) like this compound, specialized columns are used to achieve effective separation from other isomers and related impurities. shimadzu.com

As each separated component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact, which breaks them into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum serves as a "molecular fingerprint," allowing for unambiguous identification of this compound and any co-eluting impurities. The high sensitivity of MS detectors allows for the detection of trace-level impurities that could affect the chemical or physical properties of the bulk material. nih.govnih.gov

Table 1: Illustrative GC-MS Parameters for PAH Analysis

| Parameter | Value/Description |

| GC System | Gas Chromatograph with Split/Splitless Inlet |

| Column | Capillary column (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness) tdi-bi.com |

| Carrier Gas | Helium tdi-bi.com |

| Inlet Mode | Splitless |

| Oven Program | Example: 90°C (hold 2 min), ramp 5°C/min to 320°C (hold 12 min) shimadzu.com |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Impact (EI), 70 eV tdi-bi.com |

| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 45-450) tdi-bi.comshimadzu.com |

| MS Temperatures | Ion Source: 230°C, Interface: 300°C shimadzu.com |

X-ray Diffraction (XRD) for Crystal Structure Confirmation

X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for confirming the molecular structure of this compound in its solid state, verifying its isomeric purity, and providing detailed information about bond lengths, bond angles, and intermolecular packing.

The process begins with growing a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a predictable pattern. By rotating the crystal and collecting the diffraction data from various angles, a complete three-dimensional diffraction pattern is obtained.

The resulting pattern of spots, their positions, and their intensities are used to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, leading to the elucidation of the exact molecular structure. This provides unambiguous confirmation of the 2,7-substitution pattern on the naphthalene core and reveals how the molecules pack together in the crystal lattice. The crystallographic data for this compound is available in public databases, such as the Crystallography Open Database (COD). nih.gov

Table 2: Key Crystallographic Information Obtainable from XRD

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form. |

| Torsion Angles | Describes the conformation of the molecule. |

| Packing Arrangement | Information on how molecules are arranged relative to each other in the solid state. |

Theoretical and Computational Chemistry Studies

First-Principles Calculations

First-principles calculations, which are based on quantum mechanics, serve as powerful tools for predicting and understanding the fundamental properties of materials without reliance on experimental data. Methods like Density Functional Theory (DFT) are central to these investigations, enabling the exploration of crystal structures, electronic characteristics, and magnetic behaviors of compounds like 2,7-dimethylnaphthalene.

The prediction of a compound's crystal structure from first principles involves finding the most energetically stable arrangement of its molecules in a crystalline lattice. This is a crucial step as the crystal structure dictates many of the material's physical properties. For aromatic hydrocarbons like naphthalene (B1677914) and its derivatives, DFT calculations are employed to optimize the lattice parameters and molecular geometries.

To account for the significant role of van der Waals forces in molecular crystals, dispersion corrections are often added to standard DFT functionals. For instance, studies on the parent compound, naphthalene, have utilized methods like the DFT-D3(BJ) approach, which incorporates a damping function to refine the calculation of dispersion energy. researchgate.net The process involves calculating the total energies for various potential crystal configurations to identify the one with the lowest cohesive energy, which corresponds to the most stable structure. researchgate.net While specific theoretical crystal structure prediction studies focused solely on this compound are not detailed in the provided sources, the methodologies applied to naphthalene serve as the standard approach. researchgate.neted.ac.uk

Table 1: Example of Theoretically Optimized Lattice Parameters for Naphthalene using DFT (Illustrative of the methodology applied for crystal structure prediction)

| Parameter | Optimized Value (DFT-D3(BJ)) | Experimental Value |

| a (Å) | 8.11 | 8.24 |

| b (Å) | 5.95 | 6.00 |

| c (Å) | 8.58 | 8.66 |

| β (°) | 124.5 | 122.9 |

| This table presents data for naphthalene as a model for the computational approach. researchgate.net |

Electronic structure analysis reveals how electrons are arranged in a material and determines its electrical and optical properties. For a crystalline solid, this is visualized through the band structure and the Density of States (DOS).

Band Structure: The band structure plots the allowed energy levels (bands) for electrons as a function of their momentum within the crystal's Brillouin zone. The gap between the highest occupied band (valence band, VB) and the lowest unoccupied band (conduction band, CB) is the band gap, which classifies the material as a conductor, semiconductor, or insulator. Theoretical studies on naphthalene, a related oligoacene, show it to be an indirect semiconductor. researchgate.net The addition of methyl groups in this compound would be expected to modify this band structure, influencing the band gap and the dispersion of the energy bands.

Density of States (DOS): The DOS represents the number of available electronic states at each energy level. The Partial Density of States (PDOS) further breaks down the DOS, showing the contribution of different atoms or orbitals to the total electronic states. readthedocs.io For aromatic hydrocarbons, the states near the Fermi level (the top of the valence band) are typically dominated by p-orbitals from the carbon atoms forming the aromatic rings. Analysis of the DOS and PDOS provides insight into the nature of chemical bonding and the electronic interactions within the crystal. readthedocs.iosamipubco.com

The magnetic properties of a material are determined by the behavior of electron spins in the presence of a magnetic field. Most organic molecules with closed-shell electronic structures, including this compound, are inherently diamagnetic, meaning they exhibit a weak repulsion to magnetic fields.

Paramagnetism arises from the presence of unpaired electrons. illinois.eduCurie paramagnetism , specifically, describes materials where individual, non-interacting magnetic moments (from unpaired electrons) align with an external magnetic field. ucl.ac.uk Since the ground state of this compound has no unpaired electrons, it is not expected to exhibit Curie paramagnetism. First-principles calculations would confirm this by showing a zero net magnetic moment for the molecule.

Theoretical investigations can also explore the possibility of induced magnetic moments under specific conditions, such as the presence of defects or charge carriers. However, for the pristine molecule, the local magnetic moment on each atom would be calculated to be zero. Another form of paramagnetism, Pauli paramagnetism , is associated with the conduction electrons in metals and is not relevant to a molecular insulator like this compound. ucl.ac.uk

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the complex reaction pathways of molecules in various environments, such as the atmosphere. These studies provide detailed information on transition states, reaction intermediates, and kinetic parameters that are often difficult to obtain experimentally.

The atmospheric degradation of this compound (2,7-DMN) is primarily initiated by reaction with the hydroxyl (OH) radical. Theoretical studies using quantum chemical methods, such as the BB1K and G3MP2-RAD//BH&HLYP levels of theory, have been conducted to map out the intricate mechanism of this oxidation process. nih.govresearchgate.net

The reaction is found to proceed mainly through the addition of the OH radical to the aromatic ring, with a branching ratio of approximately 96%. researchgate.net The primary site of addition is the C1 position, leading to the formation of a radical adduct (R1). nih.gov In the presence of atmospheric oxygen (O₂), this adduct undergoes further reactions. nih.govresearchgate.net

Key findings from these computational studies include:

The reaction of the initial adduct (R1) with O₂ can proceed via two slow, comparable pathways: direct H-abstraction to form 2,7-dimethylnaphthalen-1-ol, or O₂ addition to form peroxy radicals (R1-2OO). nih.gov

Unlike in the oxidation of simpler aromatics like benzene (B151609), the ring-closure step for the peroxy radical is endothermic and reversible. researchgate.net

This reversibility makes an alternative pathway, an intramolecular H-shift, more prominent, leading to the formation of dicarbonyl compounds, which have been observed in chamber studies. nih.govresearchgate.net

The resulting oxy radical (R1-2O) does not undergo the expected C1-C2 bond cleavage but instead closes to form an epoxide radical. nih.gov

Table 2: Key Reaction Pathways in the Atmospheric Oxidation of this compound

| Reactants | Primary Mechanism | Key Intermediates | Key Products |

| 2,7-DMN + OH | OH addition to C1 position (~96%) | Radical adduct (R1) | 2,7-dimethylnaphthalen-1-ol |

| R1 + O₂ | O₂ addition | Peroxy radical (R1-2OO) | Dicarbonyl compounds |

| R1 + O₂ | Direct H-abstraction | - | Epoxide radicals |

| This table summarizes findings from theoretical studies on the oxidation mechanism. nih.govresearchgate.net |

While OH addition is the dominant initial step in the atmospheric oxidation of 2,7-DMN, hydrogen abstraction from the methyl groups is a minor channel. Quantum chemical calculations can be used to determine the rate constants for these specific abstraction reactions. nih.govresearchgate.net

The determination of rate constants typically involves:

Locating the Transition State (TS): Geometries of the reactants, the transition state, and the products are optimized using a selected level of theory.

Calculating Energies: High-level electronic structure calculations are performed to obtain accurate energies for these structures, allowing for the determination of the reaction barrier height.

Applying Transition State Theory (TST): The rate constant is then calculated using TST, which may be augmented with corrections for quantum mechanical tunneling (e.g., Eckart tunneling or small-curvature tunneling) and considerations for multi-structural torsional anharmonicity, especially for reactions involving flexible radicals. researchgate.netrsc.org

Conformational Analysis of Radical Intermediates

In the atmospheric oxidation of this compound (27DMN), the conformational analysis of radical intermediates is crucial for understanding the reaction pathways. Following the initial addition of a hydroxyl (•OH) radical to the C1 position to form the radical adduct R1, molecular oxygen (O2) adds to the C2 position, leading to the formation of peroxy radical intermediates, denoted as R1-2OO. acs.orgnih.gov

The radical R1-2OO-s has been shown to be a key branching point in the oxidation cascade, leading to several competing pathways. acs.orgnih.gov These include the potential for ring closure to form a tricyclic intermediate, an intramolecular hydrogen shift, or reactions with other atmospheric species like nitric oxide (NO) or the hydroperoxyl radical (HO2). acs.orgnih.gov The conformational arrangement of the R1-2OO-s intermediate is a determining factor in the viability and kinetics of these subsequent steps.

| Radical Intermediate | Description | Significance in Oxidation Pathway |

|---|---|---|

| R1 | Product of •OH addition to the C1 position of 27DMN | Initial radical adduct |

| R1-2OO-s | Conformer of the peroxy radical formed by O2 addition to R1 | Important intermediate leading to multiple reaction pathways |

| R1-2OO-a | Conformer of the peroxy radical formed by O2 addition to R1 | Negligible role in the oxidation pathway |

| R1-29OO-s | Tricyclic intermediate formed from ring closure of R1-2OO-s | Formation is endothermic and reversible |

| R1-2O | Oxy radical | Closes to form an epoxide radical rather than undergo C1-C2 cleavage |

| R1-23O | Epoxide radical formed from ring closure of R1-2O | A subsequent product in the oxidation chain |

Energetics of Ring Closure and Intramolecular H Shift Pathways

The fate of the crucial R1-2OO-s radical intermediate is largely governed by the energetics of two competing unimolecular pathways: ring closure and intramolecular hydrogen (H) shift. acs.orgnih.gov

Ring Closure: The R1-2OO-s radical can undergo a ring closure to form a tricyclic intermediate, R1-29OO-s. acs.orgnih.gov A significant finding from theoretical studies is that this ring closure reaction is endothermic and reversible. acs.orgnih.gov This is a notable difference from the atmospheric oxidation of monocyclic aromatic compounds like benzene and toluene, where analogous ring closures are exothermic and irreversible. acs.orgnih.gov The endothermic nature of this step in 27DMN oxidation implies that the tricyclic intermediate is less stable and can revert to the R1-2OO-s radical.

Intramolecular H Shift: The reversibility of the ring closure makes the alternative pathway, an intramolecular H shift, more prominent in the oxidation of 27DMN. acs.orgnih.gov This pathway involves the transfer of a hydrogen atom from the hydroxyl group to the peroxy group, leading to the formation of dicarbonyl products. acs.orgnih.gov This intramolecular H shift is responsible for the rapid formation of dicarbonyl compounds that have been observed in simulation chamber studies of 27DMN oxidation. acs.orgnih.gov

The competition between these two pathways is a key feature of the atmospheric chemistry of this compound. The unfavorable energetics of the ring closure pathway effectively channel the reaction towards the intramolecular H shift, which has significant implications for the types of secondary organic aerosols that may be formed from 27DMN in the atmosphere.

| Reaction Pathway | Product | Energetic Characteristics | Significance |

|---|---|---|---|

| Ring Closure | Tricyclic intermediate (R1-29OO-s) | Endothermic and reversible | Less favored pathway; the intermediate is not a stable sink. |

| Intramolecular H Shift | Dicarbonyl products | Becomes a prominent pathway due to the reversibility of ring closure. | Leads to the rapid formation of observed dicarbonyl compounds. |

Molecular Modeling and Simulation

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique can provide detailed insights into the conformational dynamics, solvent effects, and thermodynamic properties of chemical systems.

Fragment-Based Charge Assignment

Fragment-based methods for assigning atomic charges are a common approach in computational chemistry, particularly for large molecules where a full quantum mechanical calculation of the entire system is computationally expensive. These methods partition a large molecule into smaller, manageable fragments, for which charges are calculated and then systematically combined to represent the charge distribution of the whole molecule.

Applications in Materials Science and Engineering

Organic Magnetic Materials

Currently, there is limited direct research available in scientific literature detailing the application of 2,7-Dimethylnaphthalene in the development of organic magnetic materials. While studies have been conducted on other isomers, such as the synthesis and magnetic properties of potassium-doped 2,3-dimethylnaphthalene (B165509) which exhibits Pauli paramagnetic behavior, specific research focusing on the magnetic characteristics of 2,7-DMN-based materials is not prominently documented. mdpi.com

Organic Superconducting Materials

There is a notable lack of specific research on the direct application of this compound in the field of organic superconducting materials. The existing body of literature on organic superconductors primarily focuses on other classes of molecules, and the potential for 2,7-DMN to contribute to this area has not been substantially explored or reported.

Organic Electronic Devices

While direct applications of this compound in organic electronic devices are not extensively documented, its derivative, 2,7-naphthalenedicarboxylic acid, has been identified as a component in the preparation of high-performance materials for organic light-emitting diodes (OLEDs). The incorporation of the naphthalene (B1677914) core, and specifically the 2,7-disubstituted isomer, can influence the electronic and morphological properties of the resulting materials, which is a critical factor in the performance of organic electronic devices. Naphthalene diimide (NDI) derivatives, which are related to the naphthalene structure, are widely used as n-type semiconductors in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The specific contribution of the 2,7-dimethyl substitution pattern to the properties of such materials remains a subject for more detailed investigation.

Organic Photovoltaic Devices

Polymer Precursors

One of the most significant applications of this compound is as a co-product and isomer in the synthesis of 2,6-dimethylnaphthalene (B47086) (2,6-DMN). 2,6-DMN is the primary precursor for the high-performance polyester, polyethylene (B3416737) naphthalate (PEN). PEN is known for its superior thermal stability, mechanical strength, and gas barrier properties compared to polyethylene terephthalate (B1205515) (PET).

During the industrial production of 2,6-DMN, a mixture of isomers is often formed, with 2,7-DMN being a significant component. The separation of 2,6-DMN from 2,7-DMN is a critical and challenging step in the manufacturing process of high-purity PEN.

Furthermore, this compound can be oxidized to 2,7-naphthalenedicarboxylic acid, which can then be used as a monomer to create other polymers. For instance, bio-based polyesters derived from dimethyl 2,7-naphthalene dicarboxylate have been synthesized and shown to possess a significantly higher glass transition temperature and thermal stability compared to PET. nih.govchemeo.com These polymers also exhibit improved oxygen barrier properties, making them promising candidates for sustainable packaging materials. nih.govchemeo.com

| Polymer | Precursor | Glass Transition Temperature (Tg) | Key Properties |

|---|---|---|---|

| Poly(ethylene 2,7-naphthalate) | Dimethyl 2,7-naphthalene dicarboxylate | 121.8 °C | High thermal stability, improved oxygen barrier |

| Poly(ethylene terephthalate) (PET) | Terephthalic acid | ~70-80 °C | Standard performance polyester |

Charge-Transfer Systems

This compound derivatives have been utilized in the formation of charge-transfer (CT) complexes. A notable example is the complex formed between 2,7-dimethyl-4,9-diethyl-1,6-dioxapyrene, a derivative of this compound, and tetracyanoquinodimethane (TCNQ). rsc.orgnih.gov In this particular complex, the arrangement of the donor and acceptor molecules results in a mixed stack, which leads to insulating properties. rsc.orgnih.gov The study of such systems is crucial for understanding the fundamental principles of electrical conductivity in organic materials and for the design of new materials with tailored electronic properties. The synthesis of related donor molecules, such as 2,4,7,9-tetramethyl-1,6-dithiapyrene, often starts from a mixture of 2,6- and this compound. rsc.orgnih.gov

Separation and Purification Research

Separation from Isomeric Dimethylnaphthalenes (DMNs)

A primary focus of separation research is the removal of 2,7-DMN from its isomers, particularly 2,6-DMN, due to their similar properties and tendency to form eutectic mixtures.

Extractive crystallization is a method employed to separate close-boiling isomers. In the context of DMNs, this process involves the controlled crystallization from a liquid phase to isolate one isomer from another. A key challenge in separating 2,6-DMN and 2,7-DMN is their formation of a eutectic mixture, which has the lowest melting point of any mixture of the two components. nih.gov For instance, a eutectic mixture composed of 7% 2,7-DMN and 93% 1,7-DMN crystallizes at -18°C. google.com Research has shown that to recover 2,6-DMN, it must be present in a weight ratio greater than 0.725:1 to 2,7-DMN. google.com By carefully controlling the crystallization temperature based on the concentration of the 2,6-/2,7-DMN eutectic, it is possible to achieve high yields of high-purity 2,6-DMN, leaving 2,7-DMN in the mother liquor. google.com One patented method describes a process where crystallization and solid-liquid separation are performed under conditions where the ratio of 2,6-DMN to 2,7-DMN in the mother liquor is not less than 1. This allows for a cake with a high concentration of 2,6-DMN (60% or more) and a low concentration of 2,7-DMN (6.5% or less), which can then be further purified. epo.org

Adsorption separation using zeolites in supercritical carbon dioxide has emerged as a promising technique for separating DMN isomers. acs.org Studies have demonstrated that NaY-type zeolite can be used to selectively adsorb 2,7-DMN from a mixture with 2,6-DMN in supercritical carbon dioxide. acs.orgosti.gov This process is influenced by temperature and pressure.

Experiments have been conducted at temperatures of 308.2 K, 318.2 K, and 328.2 K and pressures of 12.0, 14.8, and 19.8 MPa. osti.gov The results indicated that the adsorption coefficients for 2,7-DMN are larger than those for 2,6-DMN. osti.gov It was also found that higher separation efficiency is achieved at higher pressure or lower temperature. researchgate.netresearchgate.net This selective adsorption of 2,7-DMN allows for the recovery of a solution enriched in 2,6-DMN. acs.org

| Parameter | Condition | Effect on Separation |

|---|---|---|

| Temperature | Lower | Higher separation efficiency |

| Pressure | Higher | Higher separation efficiency |

| Adsorbent | NaY-type zeolite | Selectively adsorbs 2,7-DMN |

The primary difficulty in separating DMN isomers lies in their similar physical and chemical properties. nih.gov This similarity makes conventional separation methods like distillation challenging and often ineffective for achieving high purity. nih.gov A significant hurdle is the existence of a low eutectic point between 2,6-DMN and 2,7-DMN, which complicates separation by crystallization. nih.gov This eutectic formation means that a mixture of these two isomers will have a lower melting point than either of the pure components, making it difficult to selectively crystallize one without the other precipitating as well. nih.govresearchgate.net Consequently, separating these isomers often requires a combination of multiple methods to obtain a high-purity product. nih.gov

Fractional Crystallization Techniques

Fractional crystallization is a widely used method for the purification of DMN isomers, leveraging differences in their melting points and solubilities. Techniques such as melt crystallization and high-pressure crystallization have been investigated. nih.govresearchgate.net For instance, 2,7-DMN has a melting point of 96-97°C, which allows for its selective crystallization from a solution containing other isomers. google.com However, the presence of the 2,6-DMN and 2,7-DMN eutectic mixture is a limiting factor in the effectiveness of simple crystallization. nih.gov To overcome this, multi-step crystallization processes are often employed.

Solvent-Based Purification Strategies